

amiodarone pharmacokinetics volume of distribution half-life

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amiodarone

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Quantitative Pharmacokinetic Parameters of Amiodarone

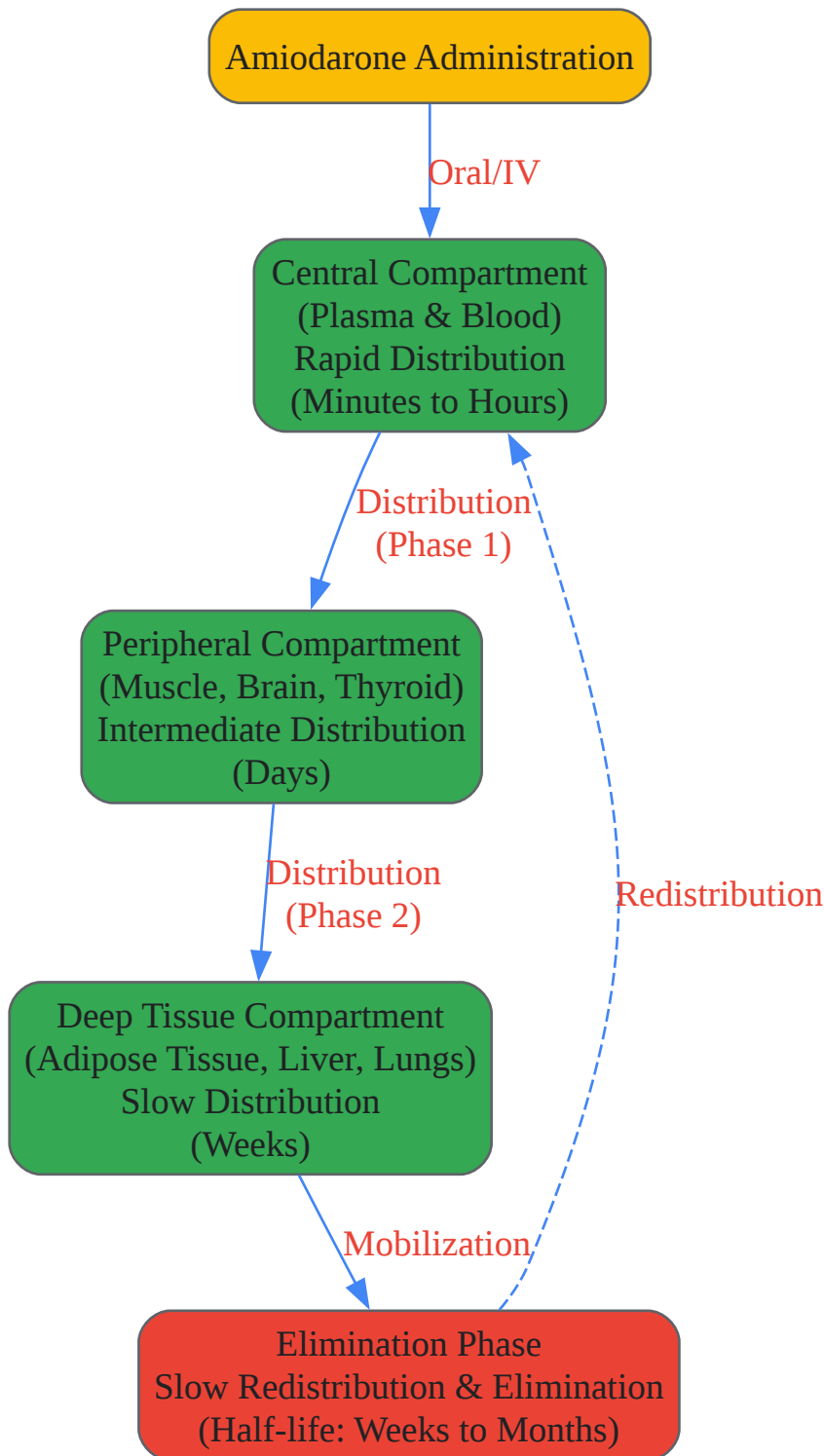
The table below summarizes the core pharmacokinetic parameters of **amiodarone**, compiled from clinical studies.

Parameter	Reported Values / Range	Notes & Context
Bioavailability	20% - 80% [1] [2] [3]	Erratic and unpredictable absorption. Enhanced by co-administration with a high-fat meal. [3]

| **Volume of Distribution (Vd)** | 0.9 - 148 L/kg (single dose) [2] V1/F = 882 L; V2/F = 12,700 L (long-term therapy) [4] | Extremely large, indicating extensive tissue distribution. A multi-compartment model best describes its kinetics. [4] [3] | | **Terminal Elimination Half-Life** | 9 - 77 days [1] ~55 days (population estimate, long-term therapy) [4] 58 days (range 15-142 days) [5] | Long and variable, secondary to slow mobilization from adipose tissue. [1] | | **Protein Binding** | ~96% [2] [5] | Highly protein-bound. | | **Primary Metabolic Pathway** | Hepatic (CYP3A4, CYP2C8) [6] [3] | Forms active metabolite, desethyl**amiodarone** (MDEA). [1] [3] | | **Primary Excretion Route** | Biliary / Feces [5] [3] | Not significantly renally excreted. |

Multi-Compartment Distribution and Elimination

Amiodarone's high lipophilicity drives its complex, multi-compartment distribution model, which is key to understanding its pharmacokinetics. The following diagram illustrates the sequential distribution and elimination process.



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This multi-compartment distribution explains the need for a loading dose regimen to achieve rapid therapeutic effects and the exceptionally long terminal half-life. [1] [3] Elimination occurs in the reverse sequence, with the drug slowly mobilizing from the deep tissue reservoir. [3]

Detailed Experimental Methodologies

For research and development purposes, understanding the methodologies used to derive pharmacokinetic data is essential. The following table outlines key experimental approaches from recent studies.

Study Focus	Methodology Summary	Model & Analysis
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| **Population PK of Long-Term Therapy** [4] | - **Data:** 605 serum concentration observations (**amiodarone** & metabolite) from 77 patients over ~2 years.

- **Design:** Observational, steady-state sampling during chronic therapy. | - **Software:** NONMEM (Nonlinear Mixed-Effects Modeling).
- **Model:** Two-compartment model with first-order absorption and elimination.
- **Output:** Population parameters (Vd, CL) and their variabilities. | | **Drug-Drug Interaction (DDI) with Apixaban** [6] | - **Design:** Retrospective, observational PK study in 106 hospitalized patients.
- **Samples:** Salvaged plasma samples from routine care.
- **Analysis:** LC-MS/MS for apixaban concentration. | - **Software:** Monolix 2024R1.
- **Model:** One-compartment population PK model for apixaban.
- **Covariate Analysis:** Concomitant **amiodarone** as a binary covariate on apixaban clearance. | | **Physically Based Pharmacokinetic (PBPK) Modeling** [7] | - **Goal:** To simulate and predict DDIs between **amiodarone** and victim drugs (digoxin, rivaroxaban, phenytoin).
- **Method:** PBPK models built and validated using PK-Sim software. | - **Process:** 1. Develop and validate PBPK models for each drug using known physicochemical and PK properties. 2. Simulate DDI scenarios by introducing the inhibitor (**amiodarone**). 3. Compare predicted vs. observed PK changes from clinical studies. | | **IV Drug Compatibility** [8] | - **Aim:** Evaluate physical compatibility of IV **amiodarone** and furosemide under clinically relevant conditions.
- **Methods:** Simulated Mixing (SM, test tube) vs. Route Mixing (RM, infusion line).
- **Analysis:** Visual inspection, turbidity (absorbance), pH, particle size (DLS), and crystallinity (PXRD). | - **Outcome:** RM method showed higher risk of precipitation than SM, demonstrating that mixing procedure significantly impacts compatibility results. |

Key Implications for Drug Development

The unique pharmacokinetics of **amiodarone** present specific challenges and considerations:

- **Trial Design:** The long half-life makes traditional crossover studies in healthy volunteers unethical and unfeasible. [6] Alternative designs, such as population PK modeling in patient populations, are necessary to study drug interactions. [6] [4]
- **Dosing Strategy:** Rational, pharmacokinetically-based loading regimens are required to achieve therapeutic levels within a reasonable timeframe without causing acute toxicity. [1] [4]
- **Drug Interactions:** As a weak CYP3A4 inhibitor and a P-glycoprotein (P-gp) inhibitor, **amiodarone** can increase the exposure of co-administered drugs. [6] [7] Its long half-life means interaction effects can persist for weeks after discontinuation.
- **Safety Monitoring:** The extensive tissue accumulation and slow elimination necessitate long-term safety monitoring, even after the drug is stopped, for potential toxicities in organs like the lungs, liver, and thyroid. [3]

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